3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
3-(Benzylsulfonyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a triazole ring substituted with a benzylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of benzylsulfonyl chloride with 1H-1,2,4-triazol-5-amine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylsulfonyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted triazole compounds.
Scientific Research Applications
3-(Benzylsulfonyl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The benzylsulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-Nitro-3-[(benzylsulfonyl)methyl]benzene
- Phenylsulfonyl chloride
- Benzenesulfonyl chloride
Uniqueness
3-(Benzylsulfonyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of both the benzylsulfonyl group and the triazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-benzylsulfonyl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c10-8-11-9(13-12-8)16(14,15)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZSFHYAJVDZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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